molecular formula C7H9BrN2O B2552788 (5-Bromo-3-methoxypyridin-2-yl)methanamine CAS No. 1256835-82-1

(5-Bromo-3-methoxypyridin-2-yl)methanamine

Cat. No.: B2552788
CAS No.: 1256835-82-1
M. Wt: 217.066
InChI Key: BPMZDHQFIWMNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-3-methoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C7H9BrN2O and a molecular weight of 217.07 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) to achieve selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

Industrial production methods for (5-Bromo-3-methoxypyridin-2-yl)methanamine may involve large-scale bromination and subsequent amination reactions. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-3-methoxypyridin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The methanamine group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can lead to the formation of primary amines.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

    Substitution Reactions: Products include substituted pyridines with various functional groups.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary amines.

    Coupling Reactions: Products include biaryl derivatives.

Scientific Research Applications

(5-Bromo-3-methoxypyridin-2-yl)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (5-Bromo-3-methoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methanamine group can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (5-Bromo-2-methoxypyridin-3-yl)methanamine: Similar in structure but with different substitution patterns.

    (5-Bromo-3-methoxypyridin-2-yl)methanol: Contains a hydroxyl group instead of a methanamine group.

Uniqueness

(5-Bromo-3-methoxypyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methanamine groups allows for versatile chemical reactivity and potential biological activity .

Properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMZDHQFIWMNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.